Anticancer Cytotoxicity: MCF-7 and HT-29 IC₅₀ Values for 3-Nitrophenyl Piperidinyl-Thioether Pyridazine
According to vendor-compiled screening data, 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine exhibits low-micromolar cytotoxicity against two human cancer cell lines: MCF-7 (breast adenocarcinoma, IC₅₀ = 5.2 µM) and HT-29 (colorectal adenocarcinoma, IC₅₀ = 4.8 µM) . No peer-reviewed head-to-head comparison data are available for the closest listed analogs—3-(4-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine, 3-(3-nitrophenyl)-6-{[2-(morpholin-1-yl)ethyl]sulfanyl}pyridazine, or 3-(3-nitrophenyl)-6-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}pyridazine—under identical assay conditions. Consequently, the absolute IC₅₀ values for this compound must be interpreted as a baseline activity benchmark rather than a proven superiority metric over any specific comparator.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | MCF-7: IC₅₀ = 5.2 µM; HT-29: IC₅₀ = 4.8 µM |
| Comparator Or Baseline | No direct head-to-head comparator data available; closest listed structural analogs lack published IC₅₀ data under identical conditions. |
| Quantified Difference | Cannot be calculated; comparator data absent. |
| Conditions | In vitro cell viability assay (cell line: MCF-7, HT-29); specific assay protocol, incubation time, and replicate number not reported in the available source. |
Why This Matters
These values provide a procurement-relevant activity anchor for inclusion in focused screening libraries targeting breast or colorectal cancer models, but cannot be used to claim superiority over uncharacterized positional isomers or N-heterocycle variants.
